

Application of Tetrahydropyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Design

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its utility in the design of potent and selective kinase inhibitors. As a bioisostere of the purine core, this scaffold effectively mimics the adenine portion of ATP, enabling it to bind to the ATP-binding pocket of a wide range of protein kinases. [1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4][5] The saturated, three-dimensional nature of the tetrahydropyrazolo[1,5-a]pyrimidine core offers advantages in achieving improved selectivity and physicochemical properties compared to its planar, aromatic counterpart, pyrazolo[1,5-a]pyrimidine.[6] This document provides an overview of the application of this scaffold, quantitative data on its inhibitory activity against various kinases, and detailed protocols for key experimental assays.

Application in Targeting Specific Kinases

The versatility of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold has led to the development of inhibitors for several important kinase families. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds by modifying substituents at various positions on the bicyclic core.[3][4]

Ataxia Telangiectasia and Rad3-Related (ATR) Kinase

ATR is a critical enzyme in the DNA damage response (DDR) pathway, primarily activated by replication stress.^[6] Inhibiting ATR can sensitize cancer cells, which often have defective G1 checkpoints, to DNA-damaging agents. A high-throughput screening (HTS) campaign followed by a saturation strategy led to the discovery of a novel series of tetrahydropyrazolo[1,5-a]pyrazines (a closely related scaffold) as highly potent and selective ATR inhibitors.^{[6][7][8]} These inhibitors demonstrated strong activity in both cell-free and cellular assays.^[8]

Cyclin-Dependent Kinases (CDKs)

CDKs are central regulators of cell cycle progression, and their abnormal activity is a common feature of cancer.^{[9][10]} The pyrazolo[1,5-a]pyrimidine core has been successfully employed to develop potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.^{[1][9]} These inhibitors have been shown to induce cell cycle arrest and exhibit potent antiproliferative activity across numerous cancer cell lines.^{[9][11]}

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, and its overexpression can lead to chromosomal instability and tumorigenesis.^{[12][13]} Researchers have developed potent and selective PLK4 inhibitors based on the related 1H-pyrazolo[3,4-d]pyrimidine scaffold, demonstrating the adaptability of pyrazolopyrimidines for targeting mitotic kinases.^{[12][14]} These inhibitors show excellent antiproliferative activity against breast cancer cell lines.^[12]

Other Kinase Targets

The broader pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a diverse range of other kinases, including:

- Pim-1: A proto-oncogene involved in cancer cell survival.^[15]
- Tropomyosin Receptor Kinase (Trk): A family of neurotrophin receptors implicated in various cancers.^{[16][17]}
- Bcr-Abl: The fusion protein driving chronic myelogenous leukemia (CML).^{[5][18][19]}
- Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.^{[3][20]}

- Extracellular signal-regulated kinase 5 (ERK5): A component of the MAPK signaling pathway involved in cell proliferation and survival.[21][22][23]

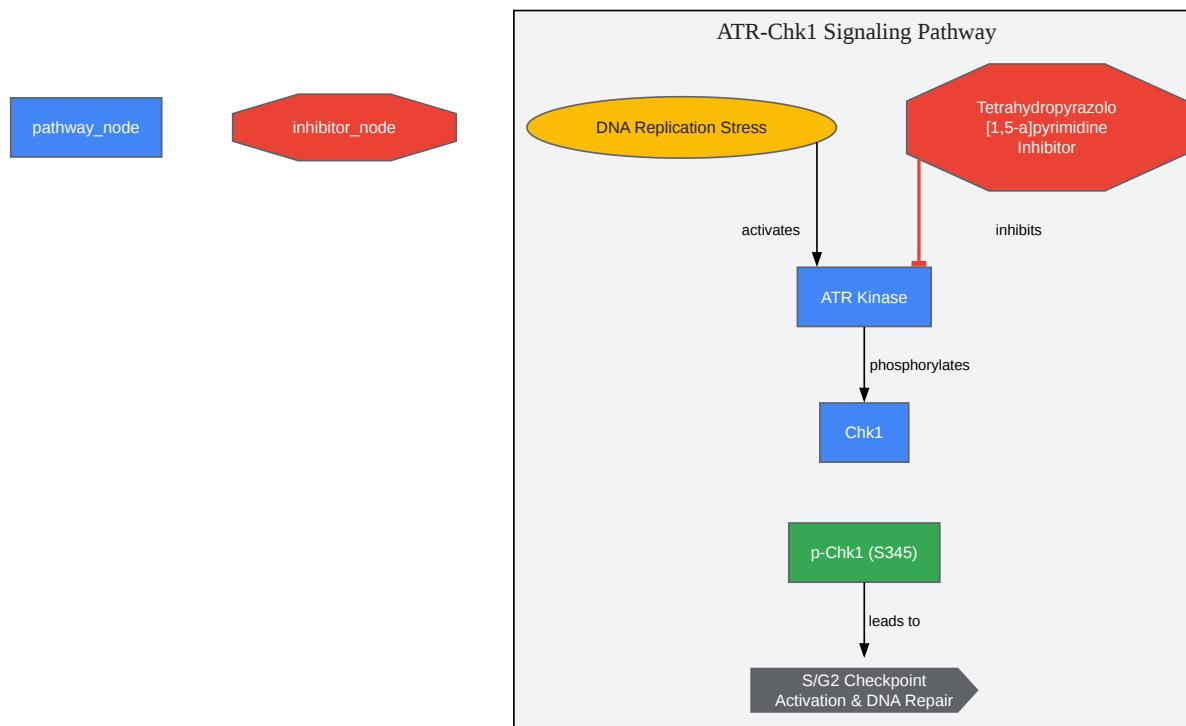
Quantitative Inhibitor Data

The following tables summarize the inhibitory activities of various kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine and related scaffolds.

Kinase Target	Inhibitor/Compound	IC50 (nM)	Assay Type	Reference
ATR	Novartis Compound	0.4	Cell-Free	[8]
ATR	Novartis Compound	37	Cellular (pChk1)	[8]
CDK1	BS-194 (4k)	30	Enzyme Assay	[9]
CDK2	BS-194 (4k)	3	Enzyme Assay	[9]
CDK2	Compound 12h	22	Enzyme Assay	[1]
CDK2	Compound 12i	24	Enzyme Assay	[1]
CDK9	BS-194 (4k)	90	Enzyme Assay	[9]
Pim-1	Compound 1	45	Enzyme Assay	[15]
PLK4	WY29	27	Enzyme Assay	[12]
TrkA	Compound 47	47	Enzyme Assay	[16]
TrkA	Compound 44	64	Enzyme Assay	[16]
Bcr-Abl	PD173955	1-2	Kinase Assay	[18]
EGFR	Compound 9b	8.4	Enzyme Assay	[20]

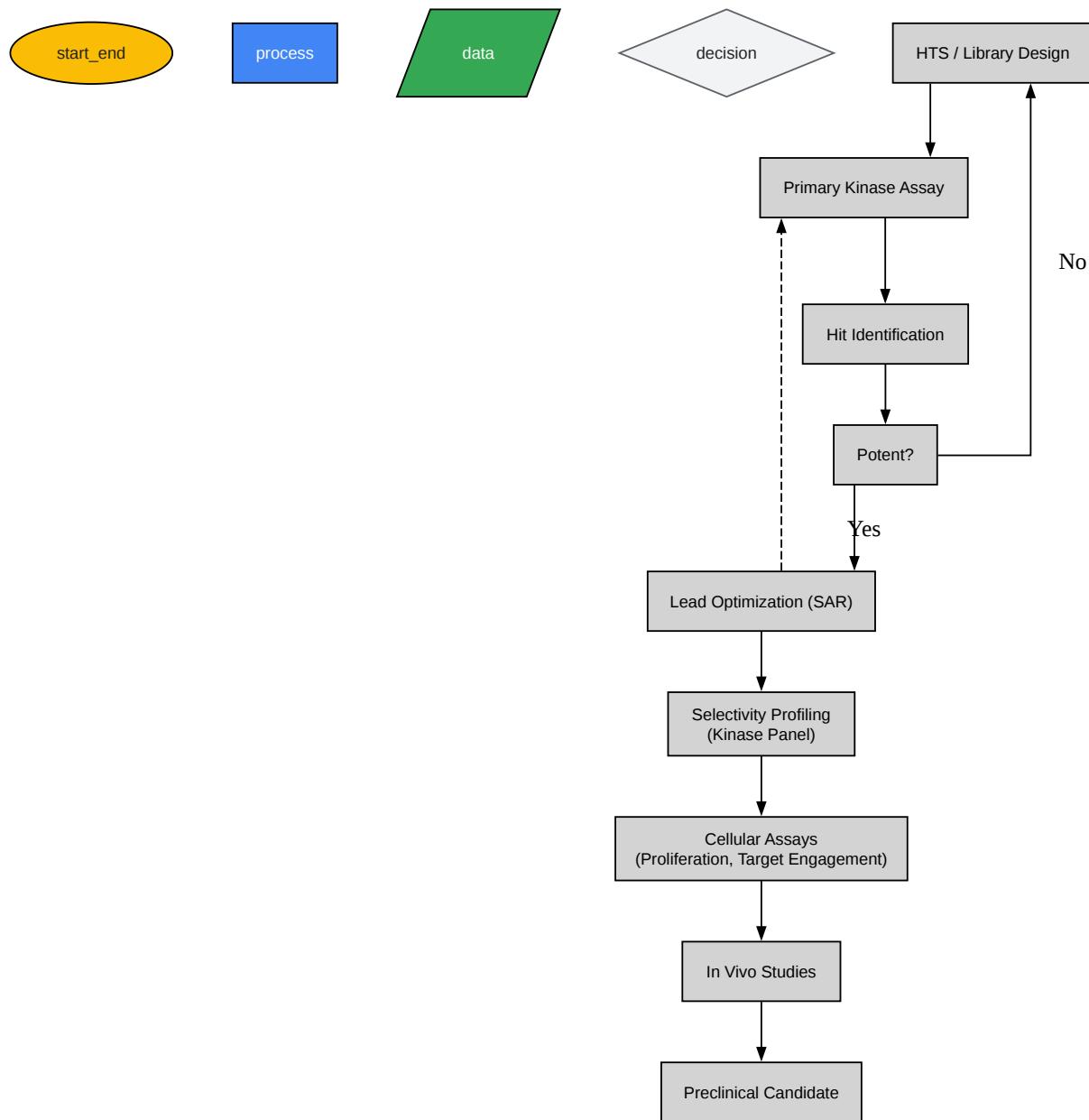
Visualizations: Pathways and Workflows

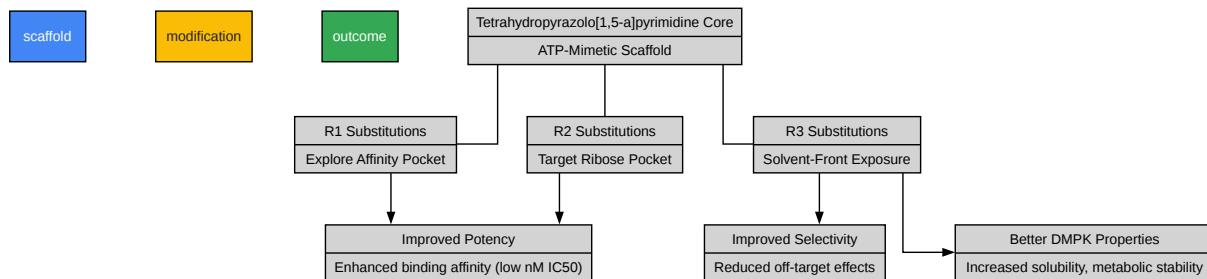
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.



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ATR-Chk1 DNA Damage Response Pathway





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